tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
Overview
Description
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-chloro-3-fluoropyridin-2-amine, which can be achieved through halogenation and amination reactions.
Coupling Reaction: The pyridine intermediate is then coupled with a suitable amino acid derivative under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Esterification: The final step involves the esterification of the amino acid derivative with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the substituted pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoropyridin-2-amine: A key intermediate in the synthesis of the target compound.
Methyl 6-chloro-3-fluoropicolinate: Another pyridine derivative with similar structural features.
Uniqueness
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is unique due to the presence of the tert-butyl ester group and the specific substitution pattern on the pyridine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)8(15)6-9-7(14)4-5-10(13)16-9/h4-5,8H,6,15H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHXKYKNWPCK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=C(C=CC(=N1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=C(C=CC(=N1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241683-78-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241683-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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